Cas no 85551-10-6 (rac 12-Oxophytodienoic Acid)

rac 12-Oxophytodienoic Acid structure
rac 12-Oxophytodienoic Acid structure
Product Name:rac 12-Oxophytodienoic Acid
Numero CAS:85551-10-6
MF:C18H28O3
MW:292.413125991821
CID:990636
Update Time:2024-10-26

rac 12-Oxophytodienoic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • rac 12-Oxophytodienoic Acid
    • 12-oxo Phytodienoic Acid
    • 8-[(3S,4S)-4α-[(Z)-2-Pentenyl]-5-oxo-1-cyclopentene-3α-yl]octanoic acid
    • rac 12-Oxophytodieno
    • (1S,5S)-4-Oxo-5-(2Z)-2-penten-1-yl-2-cyclopentene-1-octanoic acid (ACI)
    • 2-Cyclopentene-1-octanoic acid, 4-oxo-5-(2-pentenyl)-, [1S-[1α,5α(Z)]]- (ZCI)
    • 2-Cyclopentene-1-octanoic acid, 4-oxo-5-(2Z)-2-pentenyl-, (1S,5S)- (9CI)
    • (9S,13S)-12-Oxophytodienoic acid
    • (9S,13S,15Z)-12-Oxo-10,15-phytodienoic acid
    • 12-Oxo-10,15(Z)-phytodienoic acid
    • 12-oxo-PDA
    • 12-Oxo-phytodienoic acid
    • cis-(+)-12-Oxophytodienoic acid
    • cis-(+)-OPDA
    • OPDA
    • OPDA (12-oxophytodienoic acid)
    • Oxo-phytodienoic acid
    • Inchi: 1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16-/m0/s1
    • Chiave InChI: PMTMAFAPLCGXGK-JMTMCXQRSA-N
    • Sorrisi: C([C@H]1C=CC(=O)[C@H]1C/C=C\CC)CCCCCCC(=O)O

rac 12-Oxophytodienoic Acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
O870200-25mg
rac 12-Oxophytodienoic Acid
85551-10-6
25mg
$ 27000.00 2023-09-06
Larodan
13-1821-39-100ug
12-Oxo-10,15(Z)-phytodienoic acid
85551-10-6 >98%
100ug
€177.00 2023-09-19
Larodan
13-1821-40-5x100ug
12-Oxo-10,15(Z)-phytodienoic acid
85551-10-6 >98%
5.1005x100ug
€<\/span><\/bdi><\/span><\/span>460.00 2023-04-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P912849-1mg
12-oxo Phytodienoic Acid
85551-10-6 98%
1mg
¥5,770.00 2022-01-14
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68018-1mg
12-oxo Phytodienoic Acid
85551-10-6 98%
1mg
¥8805.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68018-100ug
12-oxo Phytodienoic Acid
85551-10-6 98%
100ug
¥1184.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68018-500ug
12-oxo Phytodienoic Acid
85551-10-6 98%
500ug
¥5144.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P935439-1mg
12-oxo Phytodienoic Acid
85551-10-6
1mg
¥5,770.00 2022-09-28
Larodan
13-1821-40-5.1005x100ug
12-Oxo-10,15(Z)-phytodienoic acid
85551-10-6 >98%
5.1005x100ug
€460.00 2023-09-19
1PlusChem
1P00G3SY-1mg
8-[(3S,4S)-4α-[(Z)-2-Pentenyl]-5-oxo-1-cyclopentene-3α-yl]octanoic acid
85551-10-6 ≥95%
1mg
$266.00 2024-04-21

rac 12-Oxophytodienoic Acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Allene oxide cyclase ,  Allene oxide synthase Solvents: Water ;  15 min, pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Riferimento
The allene oxide cyclase family of Arabidopsis thaliana - localization and cyclization
Schaller, Florian; et al, FEBS Journal, 2008, 275(10), 2428-2441

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride
1.2 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone
Riferimento
Controlled syntheses of 12-oxo-PDA and its 13-epimer
Kobayashi, Yuichi; et al, Tetrahedron Letters, 2002, 43(24), 4361-4364

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
Riferimento
A new synthesis route to enantiomerically pure jasmonoids
Ernst, Martin; et al, Angewandte Chemie, 2002, 41(21), 4054-4056

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Ethylaluminum dichloride ,  (2E)-2-Butenedinitrile Solvents: 1,2-Dichloroethane
Riferimento
Cycloalkenone synthesis via Lewis acid-catalyzed retro Diels-Alder reactions of norbornene derivatives: synthesis of 12-oxophytodienoic acid (12-oxoPDA)
Grieco, Paul A.; et al, Journal of Organic Chemistry, 1989, 54(26), 6008-10

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Allene oxide cyclase ,  Allene oxide synthase Solvents: Water ;  15 min, pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Riferimento
The allene oxide cyclase family of Arabidopsis thaliana - localization and cyclization
Schaller, Florian; et al, FEBS Journal, 2008, 275(10), 2428-2441

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  40 min, -78 °C
1.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ;  20 min, -78 °C; 1 h, rt
1.4 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  cooled; 1 h, rt; rt → -78 °C
1.5 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; 12 h, rt
1.6 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, 55 °C; 55 °C → rt
2.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, 0 °C
2.2 Reagents: Isopropanol
Riferimento
Stereoselective synthesis of epi-jasmonic acid, tuberonic acid, and 12-oxo-PDA
Nonaka, Hisato; et al, Organic & Biomolecular Chemistry, 2010, 8(22), 5212-5223

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, 55 °C
2.1 Solvents: Acetone ;  1 h, 0 °C
Riferimento
Cyclopentanoids from cyclopentadiene: Synthesis of (-)-methyl jasmonate and (+)-12-oxophytodienoic acid
Nokami, Junzo; et al, Natural Product Communications, 2013, 8(7), 919-923

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Dimethylformamide ,  Tetrahydrofuran
1.2 -
2.1 Reagents: Tetrabutylammonium fluoride
2.2 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone
Riferimento
Controlled syntheses of 12-oxo-PDA and its 13-epimer
Kobayashi, Yuichi; et al, Tetrahedron Letters, 2002, 43(24), 4361-4364

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol
2.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
Riferimento
A new synthesis route to enantiomerically pure jasmonoids
Ernst, Martin; et al, Angewandte Chemie, 2002, 41(21), 4054-4056

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Cuprous cyanide Solvents: Tetrahydropyran ;  110 °C; 20 min, -18 °C
1.2 Solvents: Tetrahydrofuran ;  -18 °C; 3 h, -18 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, 55 °C
3.1 Solvents: Acetone ;  1 h, 0 °C
Riferimento
Cyclopentanoids from cyclopentadiene: Synthesis of (-)-methyl jasmonate and (+)-12-oxophytodienoic acid
Nokami, Junzo; et al, Natural Product Communications, 2013, 8(7), 919-923

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Polyoxyethylene sorbitan monolaurate Catalysts: Allene oxide synthase Solvents: 2,2,4-Trimethylpentane ,  Water ;  pH 8
Riferimento
Segmented Flow Processes to Overcome Hurdles of Whole-Cell Biocatalysis in the Presence of Organic Solvents
Adebar, Niklas; et al, Angewandte Chemie, 2021, 60(29), 15863-15869

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: Acetone ;  1 h, 0 °C
Riferimento
Cyclopentanoids from cyclopentadiene: Synthesis of (-)-methyl jasmonate and (+)-12-oxophytodienoic acid
Nokami, Junzo; et al, Natural Product Communications, 2013, 8(7), 919-923

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Isopropanol
Riferimento
Stereoselective synthesis of epi-jasmonic acid, tuberonic acid, and 12-oxo-PDA
Nonaka, Hisato; et al, Organic & Biomolecular Chemistry, 2010, 8(22), 5212-5223

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, 55 °C
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  rt
1.3 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone ;  30 min, 0 °C
1.4 Solvents: Isopropanol ;  rt
Riferimento
Efficient Total Synthesis of 12-oxo-PDA and OPC-8:0
Ainai, Takayuki; et al, Journal of Organic Chemistry, 2003, 68(20), 7825-7832

Metodo di produzione 15

Condizioni di reazione
1.1 Catalysts: Allene oxide cyclase ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Riferimento
Efficient synthesis of (+)-cis-12-Oxo-phytodienoic acid by an in vitro enzymatic reaction
Kajiwara, Akiyuki; et al, Bioscience, 2012, 76(12), 2325-2328

Metodo di produzione 16

Condizioni di reazione
Riferimento
UHPLC-MS/MS based target profiling of stress-induced phytohormones
Flokova, Kristyna; et al, Phytochemistry (Elsevier), 2014, 105, 147-157

Metodo di produzione 17

Condizioni di reazione
1.1 Catalysts: Lipoperoxidase (general) Solvents: Ethanol ,  Water ;  pH 9, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.1 Reagents: Polyoxyethylene sorbitan monolaurate Catalysts: Allene oxide synthase Solvents: 2,2,4-Trimethylpentane ,  Water ;  pH 8
Riferimento
Segmented Flow Processes to Overcome Hurdles of Whole-Cell Biocatalysis in the Presence of Organic Solvents
Adebar, Niklas; et al, Angewandte Chemie, 2021, 60(29), 15863-15869

Metodo di produzione 18

Condizioni di reazione
1.1 Catalysts: Allene oxide cyclase
Riferimento
Comparative transcriptome analysis reveals distinct gene expression profiles in Brachypodium distachyon infected by two fungal pathogens
Zhu, Gengrui; et al, BMC Plant Biology, 2021, 21(1),

Metodo di produzione 19

Condizioni di reazione
1.1 Catalysts: Allene oxide synthase Solvents: Water ;  15 min, pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Preparative enzymatic solid phase synthesis of cis(+)-12-oxo-phytodienoic acid - physical interaction of AOS and AOC is not necessary
Zerbe, Philipp; et al, Phytochemistry (Elsevier), 2007, 68(2), 229-236

Metodo di produzione 20

Condizioni di reazione
1.1 Solvents: Acetone
2.1 Reagents: Ethylaluminum dichloride ,  (2E)-2-Butenedinitrile Solvents: 1,2-Dichloroethane
Riferimento
Cycloalkenone synthesis via Lewis acid-catalyzed retro Diels-Alder reactions of norbornene derivatives: synthesis of 12-oxophytodienoic acid (12-oxoPDA)
Grieco, Paul A.; et al, Journal of Organic Chemistry, 1989, 54(26), 6008-10

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 40 min, rt
1.2 Solvents: Dimethylformamide ,  Tetrahydrofuran ;  1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Hexane ,  Water
1.4 Reagents: Hydrogen peroxide Solvents: Water ;  30 min, 0 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, 55 °C
2.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  rt
2.3 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone ;  30 min, 0 °C
2.4 Solvents: Isopropanol ;  rt
Riferimento
Efficient Total Synthesis of 12-oxo-PDA and OPC-8:0
Ainai, Takayuki; et al, Journal of Organic Chemistry, 2003, 68(20), 7825-7832

Metodo di produzione 22

Condizioni di reazione
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Methanol
2.1 Solvents: Acetone
3.1 Reagents: Ethylaluminum dichloride ,  (2E)-2-Butenedinitrile Solvents: 1,2-Dichloroethane
Riferimento
Cycloalkenone synthesis via Lewis acid-catalyzed retro Diels-Alder reactions of norbornene derivatives: synthesis of 12-oxophytodienoic acid (12-oxoPDA)
Grieco, Paul A.; et al, Journal of Organic Chemistry, 1989, 54(26), 6008-10

Metodo di produzione 23

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  cooled; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Imidazole Solvents: Dimethylformamide ;  overnight, rt
2.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  40 min, -78 °C
2.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
2.3 Reagents: Triethylamine ;  20 min, -78 °C; 1 h, rt
2.4 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  cooled; 1 h, rt; rt → -78 °C
2.5 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; 12 h, rt
2.6 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, 55 °C; 55 °C → rt
3.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, 0 °C
3.2 Reagents: Isopropanol
Riferimento
Stereoselective synthesis of epi-jasmonic acid, tuberonic acid, and 12-oxo-PDA
Nonaka, Hisato; et al, Organic & Biomolecular Chemistry, 2010, 8(22), 5212-5223

Metodo di produzione 24

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  1 h, -78 °C
1.2 Solvents: Methanol ;  10 min, -78 °C
1.3 Reagents: Sodium fluoride Solvents: Tetrahydrofuran ,  Water ;  30 min, -78 °C
2.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 40 min, rt
2.2 Solvents: Dimethylformamide ,  Tetrahydrofuran ;  1 h, rt
2.3 Reagents: Ammonium chloride Solvents: Hexane ,  Water
2.4 Reagents: Hydrogen peroxide Solvents: Water ;  30 min, 0 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, 55 °C
3.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  rt
3.3 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone ;  30 min, 0 °C
3.4 Solvents: Isopropanol ;  rt
Riferimento
Efficient Total Synthesis of 12-oxo-PDA and OPC-8:0
Ainai, Takayuki; et al, Journal of Organic Chemistry, 2003, 68(20), 7825-7832

Metodo di produzione 25

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane
2.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Dimethylformamide ,  Tetrahydrofuran
2.2 -
3.1 Reagents: Tetrabutylammonium fluoride
3.2 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone
Riferimento
Controlled syntheses of 12-oxo-PDA and its 13-epimer
Kobayashi, Yuichi; et al, Tetrahedron Letters, 2002, 43(24), 4361-4364

rac 12-Oxophytodienoic Acid Raw materials

rac 12-Oxophytodienoic Acid Preparation Products

Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.